molecular formula C26H23Cl2N5O2S B12166720 2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12166720
M. Wt: 540.5 g/mol
InChI Key: IDXANSYNANYWHA-RHANQZHGSA-N
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Description

“2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide” is a complex organic compound that features a triazole ring, chlorophenyl groups, and an ethoxyphenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Chlorophenyl and Ethoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: This step involves the reaction of thiol groups with appropriate electrophiles.

    Formation of the Acetamide Moiety: This can be achieved through condensation reactions involving acyl chlorides and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the chlorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial and Antifungal Agents: The compound could be investigated for its potential to inhibit the growth of bacteria and fungi.

    Antiviral Agents:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of “2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide” would depend on its specific biological target. Potential mechanisms include:

    Inhibition of Enzymes: The compound could inhibit key enzymes involved in metabolic pathways.

    Disruption of Cell Membranes: The compound could interact with and disrupt cell membranes, leading to cell death.

    Interference with DNA/RNA Synthesis: The compound could interfere with the synthesis of nucleic acids, preventing cell replication.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A compound with similar structural features and potential biological activities.

    4-(4-chlorophenyl)-1,2,4-triazole-3-thiol: Another compound with a triazole ring and chlorophenyl group.

Uniqueness

“2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide” is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H23Cl2N5O2S

Molecular Weight

540.5 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H23Cl2N5O2S/c1-3-35-23-14-12-22(13-15-23)33-25(19-6-10-21(28)11-7-19)31-32-26(33)36-16-24(34)30-29-17(2)18-4-8-20(27)9-5-18/h4-15H,3,16H2,1-2H3,(H,30,34)/b29-17-

InChI Key

IDXANSYNANYWHA-RHANQZHGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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